molecular formula C20H18Cl2Zr B1139591 rac-Ethylenebis(1-indenyl)zirconium dichloride CAS No. 100080-82-8

rac-Ethylenebis(1-indenyl)zirconium dichloride

Cat. No.: B1139591
CAS No.: 100080-82-8
M. Wt: 420.5 g/mol
InChI Key: IJSDUKZKUCXMRL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Ethylenebis(1-indenyl)zirconium dichloride: is an organometallic compound widely used as a catalyst component in olefin polymerization. This compound is particularly significant in the preparation of metallocene-type catalysts, which are essential in the production of polyolefins such as polyethylene and polypropylene .

Scientific Research Applications

Safety and Hazards

Rac-Ethylenebis(1-indenyl)zirconium dichloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B . It is harmful if swallowed and may cause burns .

Future Directions

Rac-Ethylenebis(1-indenyl)zirconium dichloride has been used in the development of modified solid polymethylaluminoxane (sMAO) catalyst supports for slurry phase ethylene polymerisation . The future directions of this compound may involve further exploration of its catalytic properties and potential applications in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-Ethylenebis(1-indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with ethylenebis(1-indenyl). This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of advanced techniques such as column chromatography and recrystallization is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: rac-Ethylenebis(1-indenyl)zirconium dichloride primarily undergoes coordination and insertion reactions, which are crucial in its role as a catalyst in olefin polymerization. It can also participate in substitution reactions where the chloride ligands are replaced by other ligands .

Common Reagents and Conditions:

    Coordination and Insertion Reactions: These reactions typically involve the use of olefins such as ethylene or propylene.

    Substitution Reactions: Common reagents for substitution reactions include alkyl or aryl halides.

Major Products: The major products formed from these reactions are polyolefins, which are high molecular weight polymers used in various industrial applications .

Comparison with Similar Compounds

Comparison: rac-Ethylenebis(1-indenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other metallocene catalysts. This uniqueness often results in higher catalytic activity and selectivity in olefin polymerization reactions .

Properties

CAS No.

100080-82-8

Molecular Formula

C20H18Cl2Zr

Molecular Weight

420.5 g/mol

IUPAC Name

dichlorozirconium;1-[2-(1H-inden-1-yl)ethyl]-1H-indene

InChI

InChI=1S/C20H18.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12,17-18H,13-14H2;2*1H;/q;;;+2/p-2

InChI Key

IJSDUKZKUCXMRL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34.Cl[Zr]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.